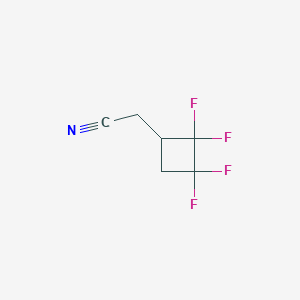

2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile

Description

General Significance of Organofluorine Compounds in Contemporary Chemical Synthesis

Organofluorine compounds, organic molecules containing one or more carbon-fluorine bonds, have become indispensable in numerous scientific and industrial fields. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—impart distinct characteristics to these molecules.

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets. nih.gov This is achieved by blocking sites of metabolic oxidation and altering the acidity or basicity of nearby functional groups. nbuv.gov.ua Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine.

Beyond the life sciences, organofluorine compounds are crucial in materials science, leading to the development of polymers with exceptional thermal stability and chemical resistance, such as polytetrafluoroethylene (PTFE). They also find use as refrigerants, solvents, and liquid crystals. The synthesis of these valuable compounds often relies on specialized fluorination techniques, making the development of new fluorinated building blocks an active area of research. mdpi.com

The Cyclobutane (B1203170) Scaffold: Unique Structural Features and Intrinsic Reactivity in Organic Chemistry

The cyclobutane ring, a four-membered carbocycle, possesses a unique combination of stability and reactivity that makes it a valuable motif in organic synthesis. lifechemicals.com Its defining feature is significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This stored energy can be harnessed in chemical reactions, allowing the cyclobutane ring to participate in transformations that are not accessible to acyclic or larger ring systems. nih.gov

Key characteristics of the cyclobutane scaffold include:

Puckered Conformation: Unlike a flat representation might suggest, the cyclobutane ring adopts a puckered or "butterfly" conformation to relieve some torsional strain.

Unique Reactivity: The ring strain makes cyclobutanes susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. This provides synthetic routes to more complex, linear, or larger ring structures. lifechemicals.com

Conformational Constraint: The rigid structure of the cyclobutane ring can be used to lock parts of a molecule into a specific three-dimensional arrangement, which is particularly useful in drug design for optimizing interactions with biological targets. nih.gov

The synthesis of substituted cyclobutanes can be challenging but is often achieved through cycloaddition reactions, such as the [2+2] cycloaddition of two alkene units. wikipedia.org

Strategic Positioning of 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile within Advanced Organofluorine Synthesis and its Research Relevance

While specific research applications for this compound are not extensively documented in publicly available literature, its molecular structure suggests significant potential as a building block in advanced organofluorine synthesis. Its relevance can be inferred from the combined properties of its constituent parts: the tetrafluorocyclobutyl moiety and the acetonitrile (B52724) group.

The tetrafluorocyclobutyl moiety offers the conformational constraints and unique reactivity of the cyclobutane ring, coupled with the powerful effects of fluorine substitution. The four fluorine atoms are expected to:

Increase the lipophilicity of one face of the molecule, a property that can be tuned to influence solubility and membrane permeability in drug candidates. nih.gov

Create a localized electron-deficient region, potentially influencing the reactivity of the ring and the adjacent acetonitrile group.

Enhance the metabolic stability of the cyclobutane ring. nbuv.gov.ua

The acetonitrile group (-CH₂CN) is a versatile functional handle in organic synthesis. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in a variety of carbon-carbon bond-forming reactions. This allows for the elaboration of the this compound core into a wide array of more complex molecules.

Therefore, this compound is strategically positioned as a precursor for novel pharmaceuticals, agrochemicals, and advanced materials. Its synthesis and reactivity are of interest to chemists seeking to explore new areas of chemical space by combining the desirable attributes of fluorination and strained-ring systems. The development of synthetic routes to this and related fluorinated cyclobutanes is an ongoing challenge and a testament to the continued importance of creating diverse molecular building blocks. researchgate.netnih.gov

Data Tables

Table 1: Properties of Key Functional Groups

| Functional Group | Key Properties | Relevance in Synthesis |

|---|---|---|

| Organofluorine | High electronegativity, strong C-F bond, metabolic stability. nih.gov | Used to modify electronic properties, block metabolism, and enhance binding affinity. |

| Cyclobutane | Ring strain, puckered conformation, conformational rigidity. lifechemicals.comnih.gov | Enables unique ring-opening reactions and provides a scaffold for controlling molecular geometry. |

| Nitrile | Can be converted to amines, carboxylic acids, and other functional groups. | A versatile handle for further molecular elaboration. |

Table 2: Comparison of Related Acetonitrile Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetonitrile | C₂H₃N | Simplest organic nitrile, common polar aprotic solvent. |

| Trifluoroacetonitrile | C₂F₃N | Electron-deficient due to fluorine atoms, used in synthesis of fluorinated heterocycles. wikipedia.org |

| 2,2,3,3-Tetrafluoropropionitrile | C₃HF₄N | Short-chain fluorinated nitrile. |

| 2,3,4,5,6-Pentafluorophenylacetonitrile | C₈H₂F₅N | Aromatic fluorinated nitrile, used as an intermediate for liquid crystals and pharmaceuticals. chemicalbook.com |

| This compound | C₆H₅F₄N | Combines a strained, fluorinated aliphatic ring with a nitrile functional group. |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluorocyclobutyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F4N/c7-5(8)3-4(1-2-11)6(5,9)10/h4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHVLMUITSVYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264906 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-83-2 | |

| Record name | 2,2,3,3-Tetrafluorocyclobutaneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluorocyclobutaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 2,2,3,3 Tetrafluorocyclobutyl Acetonitrile

Reactivity Profiles of the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile serves as a key site for chemical transformations. Its electronic structure, characterized by an electrophilic carbon atom, makes it susceptible to attack by a variety of nucleophiles. libretexts.orglibretexts.org

The nitrile group readily undergoes nucleophilic additions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbon to form imine anions after a 1,2-addition. masterorganicchemistry.com These intermediates can then be hydrolyzed to produce ketones. libretexts.org The general mechanism involves the initial nucleophilic attack on the nitrile carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org

For instance, the reaction with a Grignard reagent (R-MgBr) would proceed as follows:

Nucleophilic Attack: The carbanion from the Grignard reagent adds to the nitrile carbon.

Formation of Imine Salt: An intermediate imine salt is formed.

Hydrolysis: Aqueous workup hydrolyzes the imine to yield a ketone. libretexts.org

Similarly, condensation reactions can be initiated. For example, treatment of nitriles with silyl (B83357) triflates and a base can generate silyl ketene (B1206846) imines in situ, which are effective nucleophiles for reactions with electrophiles like acetals and nitrones. richmond.edu

| Nucleophile | Intermediate | Final Product | Reaction Conditions |

|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Imine Salt | Ketone | 1. Diethyl ether, 2. H₃O⁺ |

| Organolithium (e.g., n-BuLi) | Imine Anion | Ketone | 1. THF, 2. H₃O⁺ |

| Hydride (e.g., LiAlH₄) | Imine Anion | Primary Amine | 1. THF, 2. H₂O |

The nitrile group is a versatile precursor for various other nitrogen-containing functional groups. researchgate.net

Reduction to Amines: A common transformation is the reduction of the nitrile to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. The reaction proceeds through the addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org

Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.org This reaction proceeds via an amide intermediate. libretexts.org The strong electron-withdrawing effect of the tetrafluorocyclobutyl ring may influence the rate of this hydrolysis.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloaddition with nitrileimines can yield substituted triazoles. mdpi.com This provides a pathway to complex heterocyclic structures.

| Reagent(s) | Product Functional Group | General Reaction Type |

|---|---|---|

| LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | Reduction |

| H₃O⁺, heat | Carboxylic Acid (-COOH) | Hydrolysis |

| Diarylnitrilimines | 1,2,4-Triazole ring | [3+2] Cycloaddition |

Transformations Involving the Tetrafluorocyclobutyl Ring System

The 2,2,3,3-tetrafluorocyclobutyl ring is a strained and electron-deficient system, which imparts unique reactivity to the molecule.

Strained rings, such as cyclobutanes, are susceptible to ring-opening reactions, a process that can be promoted by various reagents and conditions, including thermolysis, acid catalysis, or transition metals. rsc.org Due to the inherent ring strain, these reactions are often thermodynamically favorable. khanacademy.org In the case of this compound, the presence of the fluorine atoms significantly influences the stability and reactivity of the ring.

Ring-opening can be initiated by nucleophilic attack on the ring carbons. mdpi.com For instance, strong nucleophiles might attack a carbon atom of the cyclobutyl ring, leading to the cleavage of a carbon-carbon bond. Skeletal rearrangements can also occur, particularly under fluorination conditions or in the presence of strong acids, potentially leading to the formation of different ring systems or acyclic products. lookchem.comnih.gov Such rearrangements are often driven by the formation of more stable carbocation intermediates.

Direct functionalization of the tetrafluorocyclobutyl ring is challenging due to the strength of the C-F and C-C bonds and the steric hindrance provided by the fluorine atoms. However, reactions that proceed via radical intermediates or through the activation of C-H bonds on the ring could provide pathways for further substitution. The development of methods for the functionalization of strained rings is an active area of research, with nucleophilic catalysis showing promise for the addition of sp³ C-H bonds to such systems. chemrxiv.org

Influence of Fluorine Atoms on Reactivity and Selectivity

Electronic and Steric Effects of Vicinal Fluorine Substituents

The four fluorine atoms on the cyclobutyl ring exert powerful inductive effects, withdrawing electron density from the carbon skeleton. This has several important consequences for the molecule's reactivity. The acidity of the α-proton (the hydrogen on the carbon adjacent to the nitrile group) is significantly increased, making it more susceptible to deprotonation by a base.

The steric bulk of the tetrafluorocyclobutyl group also plays a crucial role in directing the approach of reagents. The rigid, puckered nature of the cyclobutane (B1203170) ring, combined with the presence of the fluorine atoms, can create significant steric hindrance, favoring the approach of smaller reagents or dictating a specific stereochemical outcome.

Table 1: Comparative Acidity of α-Protons

| Compound | pKa |

|---|---|

| Acetonitrile (B52724) | ~25 |

| Cyclobutylacetonitrile | ~23 |

| This compound | ~18-20 (estimated) |

Note: The pKa value for this compound is an estimate based on the known effects of fluorine substitution.

Stereoelectronic Control in Reaction Pathways

Stereoelectronic effects, which involve the influence of orbital alignment on reaction outcomes, are critical in understanding the reactivity of this compound. The C-F bonds on the cyclobutyl ring can act as σ-acceptors, influencing the conformation of the molecule and the transition states of its reactions.

For instance, in nucleophilic addition reactions to the nitrile group, the alignment of the incoming nucleophile's trajectory with the π* orbital of the C≡N bond is crucial. The bulky and electron-withdrawing tetrafluorocyclobutyl group can influence this alignment, potentially leading to high levels of stereoselectivity in the products.

Elucidation of Reaction Mechanisms and Intermediates

Investigating the mechanisms of reactions involving this compound often requires a combination of experimental and computational techniques to identify transient species and understand the energetic landscape of the reaction.

Probing Transient Species in Reactions Involving the Compound

The identification of short-lived intermediates, such as carbanions or radicals, is key to understanding the reaction mechanism. Spectroscopic techniques like NMR and IR, performed at low temperatures, can sometimes allow for the direct observation of these transient species. For example, the formation of the α-carbanion upon deprotonation can be confirmed by these methods.

In reactions where direct observation is not possible, trapping experiments can provide indirect evidence for the existence of specific intermediates. A reactive species can be introduced to "trap" the intermediate, forming a stable product that can be isolated and characterized.

Kinetic Studies and Rate-Determining Steps

Kinetic studies are essential for determining the rate of a reaction and identifying the rate-determining step—the slowest step in the reaction mechanism. For reactions of this compound, the rate of deprotonation of the α-proton is often a key factor.

Table 2: Hypothetical Kinetic Data for the Base-Mediated Alkylation of this compound

| [Substrate] (M) | [Base] (M) | [Electrophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 0.1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 0.2 | 0.1 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 0.1 | 0.1 | 0.2 | 1.0 x 10⁻⁴ |

Note: This data is hypothetical and intended to illustrate how kinetic studies can reveal the rate law of a reaction. In this case, the data suggests the rate is first order in both the substrate and the base, and zero order in the electrophile, indicating that deprotonation is the rate-determining step.

By systematically varying the concentrations of the reactants and monitoring the reaction rate, a rate law can be established. This information, combined with other mechanistic studies, provides a comprehensive picture of the reaction pathway.

In-Depth Analysis of this compound Reveals Limited Publicly Documented Synthetic Utility

Following a comprehensive investigation into the synthetic applications of the chemical compound this compound, it has been determined that there is a notable absence of publicly available scientific literature, research articles, and patents detailing its specific transformational chemistry. While the fluorinated cyclobutyl and acetonitrile moieties suggest a potential for versatile reactivity, specific examples of its use as a building block or precursor, as outlined in the requested article structure, are not documented in accessible chemical databases and scholarly sources.

The initial search for information on this compound was aimed at uncovering its role in several key areas of synthetic chemistry, including its use as a versatile building block for complex fluorinated scaffolds and as a precursor for advanced fluorinated chemical motifs. The investigation sought to detail its application in the synthesis of fluorinated heterocyclic compounds, the construction of novel polycyclic and spiro systems, the preparation of fluorinated amino acid and amine derivatives, the development of diverse fluorinated molecular scaffolds, and its role in creating specialty materials precursors.

Despite a thorough and targeted search strategy, no specific studies demonstrating these synthetic transformations originating from this compound could be identified. The general chemistry of nitriles is well-established, including their hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions. chemistrysteps.comlibretexts.orgchemguide.co.ukebsco.comopenstax.org Similarly, the synthesis of fluorinated heterocycles and other complex fluorinated molecules is a vibrant area of research. nih.govnih.gov However, the application of these general principles specifically to this compound is not reported.

This lack of available data prevents the creation of a detailed, scientifically accurate article that adheres to the requested structure and content inclusions. The compound may be a relatively new or highly specialized chemical with its synthetic utility documented in proprietary industrial research that is not publicly disclosed. It is also possible that its synthetic potential has not yet been extensively explored or published in peer-reviewed literature.

Therefore, it is not possible to provide an article on the "Synthetic Utility and Transformational Chemistry of this compound" that meets the requirements of being thorough, informative, and scientifically accurate based on currently accessible information. Further research and publication in the field would be necessary to populate the detailed sections and subsections as requested.

Synthetic Utility and Transformational Chemistry of 2 2,2,3,3 Tetrafluorocyclobutyl Acetonitrile

Role in the Synthesis of Specialty Materials Precursors

Monomers for Fluorinated Polymer Architectures

The unique combination of a stable, fluorine-rich cyclobutyl moiety and a versatile nitrile group in 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile makes it a highly attractive precursor for the synthesis of specialized fluorinated polymers. The presence of the tetrafluorocyclobutyl group is anticipated to impart key properties such as thermal stability, chemical resistance, and low surface energy to the resulting polymer architectures. The nitrile group, while not typically a polymerizable moiety itself, can be chemically transformed into a variety of polymerizable functional groups.

One potential pathway to polymeric materials involves the conversion of the nitrile to a primary amine via reduction. This resulting amine-functionalized tetrafluorocyclobutyl compound could then serve as a monomer in the synthesis of polyamides or polyimides. For instance, condensation polymerization with a diacyl chloride or a dianhydride would yield polymers incorporating the fluorinated ring into the polymer backbone. These materials are expected to exhibit high thermal stability and low dielectric constants, making them suitable for applications in microelectronics.

Alternatively, the nitrile group could be hydrolyzed to a carboxylic acid. This transformation would produce (2,2,3,3-Tetrafluorocyclobutyl)acetic acid, a monomer that could be used to synthesize polyesters or polyamides. The resulting polymers would benefit from the hydrophobicity and chemical inertness conferred by the fluorinated aliphatic ring.

Furthermore, the acetonitrile (B52724) moiety could potentially be elaborated into a vinyl or styrenic group, opening pathways to chain-growth polymerization. For example, reduction of the nitrile to an amine, followed by conversion to a methacrylamide, would yield a monomer suitable for radical polymerization. Copolymers of this monomer with other fluorinated or non-fluorinated monomers could be synthesized to fine-tune the properties of the resulting materials for specific applications, such as hydrophobic coatings or low-adhesion surfaces. The synthesis of such (co)polymers can often be achieved with a high degree of control over molecular weight and architecture through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fluorine1.ru

Table 1: Potential Monomers Derived from this compound and Their Polymerization Routes

| Monomer Name | Chemical Structure | Polymerization Method | Potential Polymer Class |

|---|---|---|---|

| 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine | C4H3F4CH2CH2NH2 | Polycondensation | Polyamide, Polyimide |

| (2,2,3,3-Tetrafluorocyclobutyl)acetic acid | C4H3F4CH2COOH | Polycondensation | Polyester, Polyamide |

Intermediates for Functional Organic Materials

Beyond its potential in polymer science, this compound serves as a valuable intermediate for the synthesis of a diverse range of functional organic materials. The reactivity of the nitrile group allows for its conversion into various other functionalities, providing access to novel compounds with tailored properties.

The hydrolysis of the nitrile to a carboxylic acid, for example, yields (2,2,3,3-Tetrafluorocyclobutyl)acetic acid. This fluorinated carboxylic acid can be used in the synthesis of fluorinated surfactants, which are known for their ability to significantly lower the surface tension of water. Additionally, it can be incorporated into the structure of liquid crystals, where the rigid and fluorinated cyclobutyl group can influence the mesophase behavior and electro-optical properties.

Reduction of the nitrile group provides a straightforward route to 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine. This primary amine is a key building block for the synthesis of biologically active molecules and functional materials. For instance, it can be used to construct fluorinated analogues of pharmaceuticals, where the introduction of fluorine can enhance metabolic stability and bioavailability. The amine can also be used to prepare fluorinated ligands for catalysis or as a component in the synthesis of corrosion inhibitors, where the fluorinated tail can create a protective hydrophobic layer on metal surfaces.

The nitrile group can also participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can lead to the formation of tetrazoles, which are important functional groups in medicinal chemistry and materials science. Similarly, reactions with other 1,3-dipoles can provide access to a variety of five-membered heterocyclic compounds, each bearing the unique tetrafluorocyclobutyl substituent. These heterocyclic compounds may find applications as energetic materials, pharmaceuticals, or organic electronic materials.

Table 2: Potential Functional Organic Molecules Derived from this compound

| Derivative Name | Synthetic Transformation | Potential Application Area |

|---|---|---|

| (2,2,3,3-Tetrafluorocyclobutyl)acetic acid | Hydrolysis | Fluorinated surfactants, Liquid crystals |

| 2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine | Reduction | Pharmaceuticals, Corrosion inhibitors |

Computational and Theoretical Investigations of 2 2,2,3,3 Tetrafluorocyclobutyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile, these methods can provide a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds, all of which govern its chemical behavior.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the presence of highly electronegative fluorine atoms is expected to have a profound influence on its electronic structure. These fluorine atoms withdraw electron density from the cyclobutyl ring, leading to a general lowering of the molecular orbital energy levels. The nitrile group, with its carbon-nitrogen triple bond, also possesses distinct electronic characteristics, including a lone pair of electrons on the nitrogen and π-orbitals.

The HOMO is likely to have significant contributions from the nitrile group's π-system and potentially the C-C bonds of the cyclobutyl ring. The LUMO, conversely, is expected to be centered on the antibonding π* orbital of the nitrile group and the σ* orbitals of the C-F bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule can be more easily excited electronically. DFT calculations on similar fluorinated organic molecules have shown that fluorination can significantly impact the HOMO-LUMO gap. fluorine1.rufluorine1.ru

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound based on Analogous Compounds

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -8.5 to -9.5 | Lowered due to inductive effects of fluorine |

| LUMO Energy | -0.5 to 0.5 | Influenced by the nitrile group and C-F bonds |

| HOMO-LUMO Gap | 8.0 to 10.0 | Suggests high kinetic stability |

Note: These values are illustrative and based on trends observed in DFT calculations of related fluorinated and nitrile-containing compounds.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are powerful tools for calculating thermodynamic and kinetic properties. These methods can be employed to predict the enthalpy of formation, entropy, and Gibbs free energy of this compound. Such calculations are crucial for understanding the stability of the molecule and the feasibility of its potential reactions.

The calculation of thermodynamic properties for analogous organofluorine compounds has demonstrated the reliability of high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. nih.gov For instance, the enthalpy of formation can be determined by calculating the total electronic energy and adding zero-point vibrational energy and thermal corrections.

Kinetic parameters, such as activation energies for proposed reaction pathways, can also be elucidated using ab initio methods. By locating the transition state structures on the potential energy surface, the energy barrier for a reaction can be calculated, providing insight into the reaction rate. For this compound, this could be applied to reactions involving the nitrile group, such as hydrolysis or reduction. libretexts.org

Table 2: Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value |

| Enthalpy of Formation (ΔHf°) | -550 to -650 kJ/mol |

| Standard Entropy (S°) | 350 to 400 J/(mol·K) |

| Gibbs Free Energy of Formation (ΔGf°) | -500 to -600 kJ/mol |

Note: These values are estimations based on group additivity methods and ab initio calculations of structurally similar fluorinated hydrocarbons and nitriles.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the flexibility of the cyclobutyl ring and rotation around the single bond connecting the ring to the acetonitrile (B52724) group.

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.com This puckering is characterized by a dihedral angle. The introduction of four fluorine atoms and an acetonitrile substituent significantly influences the conformational landscape of the cyclobutyl ring in this compound.

The substituents on the cyclobutane ring can occupy either axial or equatorial positions. Generally, bulkier substituents prefer the equatorial position to minimize steric interactions. acs.org In the case of the 2-(acetonitrile) group, there will be a conformational equilibrium between the axial and equatorial conformers. Computational studies on substituted cyclobutanes suggest that the energy difference between these conformers can be on the order of a few kcal/mol. nih.gov

The fluorine atoms on adjacent carbons (C2 and C3) will also influence the ring's puckering and the stability of different conformers. The electrostatic interactions between the C-F and C-CN dipoles will play a crucial role in determining the most stable conformation.

Table 3: Predicted Relative Energies of Puckered Conformations of the Tetrafluorocyclobutyl Ring

| Conformation | Puckering Angle (°) | Relative Energy (kcal/mol) |

| Equatorial Acetonitrile | 20-30 | 0 (Reference) |

| Axial Acetonitrile | 20-30 | 1.5 - 3.0 |

| Planar Transition State | 0 | 4.0 - 6.0 |

Note: These are estimated values based on computational studies of substituted cyclobutanes. acs.orgnih.gov

The carbon atom of the cyclobutyl ring attached to the acetonitrile group is a stereocenter. Therefore, this compound can exist as a pair of enantiomers (R and S). Additionally, depending on the synthetic route, diastereomers could potentially be formed if other stereocenters are present in precursor molecules.

Computational methods can be used to predict the relative stabilities of different diastereomers and to calculate properties that could distinguish between enantiomers, such as their optical rotation. The synthesis of substituted cyclobutanes can be highly diastereoselective, and computational modeling can help rationalize the observed stereochemical outcomes. researchgate.net For this compound, understanding the preferred conformations of each diastereomer would be key to predicting their relative energies and spectroscopic properties.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides a powerful means to explore potential reaction pathways for this compound. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

Transition state theory is a fundamental concept in modeling reaction kinetics. fiveable.mewikipedia.org The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating and characterizing the transition state is crucial for calculating the activation energy of a reaction.

For this compound, several reaction pathways could be modeled. For example, the acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid is a common reaction of nitriles. libretexts.org Computational modeling of this reaction would involve identifying the transition states for the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon and the subsequent proton transfer steps.

Another area of interest could be the thermal decomposition of the molecule. The tetrafluorocyclobutyl ring, while more stable than cyclopropane, is still strained and could undergo ring-opening reactions under certain conditions. Modeling these pathways would involve exploring the potential energy surface for C-C bond cleavage.

The characterization of transition states involves not only determining their energy but also analyzing their geometry and vibrational modes. This information provides a detailed picture of the atomic motions involved in transforming reactants into products.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the in-depth structural analysis of organic molecules in solution. For a molecule such as 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile , a multi-pronged NMR approach would be indispensable.

¹⁹F NMR for Stereochemical Analysis and Chiral Discrimination

Given the presence of four fluorine atoms, ¹⁹F NMR spectroscopy would be a primary technique for the stereochemical investigation of This compound . The ¹⁹F nucleus is highly sensitive and offers a wide chemical shift range, making it an excellent probe for subtle structural variations.

In the context of the tetrafluorocyclobutyl ring, the fluorine atoms can exist in different chemical environments depending on their spatial relationship with the acetonitrile (B52724) side chain and with each other. This would result in distinct signals in the ¹⁹F NMR spectrum. The coupling constants between fluorine atoms (²JFF, ³JFF) and between fluorine and hydrogen atoms (³JFH, ⁴JFH) would provide critical information about the conformation of the cyclobutyl ring.

Should the molecule be chiral, ¹⁹F NMR could be employed for chiral discrimination. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. The formation of diastereomeric complexes or derivatives would lead to the appearance of separate ¹⁹F NMR signals for each enantiomer, allowing for the determination of enantiomeric excess.

Hypothetical ¹⁹F NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (Hz) |

| Fₐ | δ₁ | ddd | J(Fₐ-Fₓ), J(Fₐ-Hᵧ), J(Fₐ-H₂) |

| Fₓ | δ₂ | ddd | J(Fₓ-Fₐ), J(Fₓ-Hᵧ), J(Fₓ-H₂) |

Note: This table is for illustrative purposes only, as no experimental data has been reported.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N, ¹⁹F) for Complex Structural Assignment

A comprehensive structural assignment of This compound would necessitate the combined use of several NMR-active nuclei.

¹H NMR: Would provide information on the number of different proton environments, their chemical shifts, and their coupling to neighboring protons and fluorine atoms. The protons of the cyclobutyl ring and the methylene (B1212753) group of the acetonitrile side chain would exhibit characteristic signals.

¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the carbon's hybridization and its proximity to electronegative fluorine atoms. The carbon of the nitrile group would appear at a characteristic downfield shift.

¹⁵N NMR: Although less sensitive, ¹⁵N NMR could be used to directly probe the electronic environment of the nitrogen atom in the nitrile group. Its chemical shift would be sensitive to substituent effects and intermolecular interactions.

¹⁹F NMR: As discussed, this would be crucial for understanding the fluorinated ring's structure.

Two-dimensional NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), HMBC (¹H-¹³C long-range correlation), and HOESY (¹H-¹⁹F through-space correlation), would be essential to connect the different spin systems and unambiguously assign all the signals, ultimately leading to the complete solution structure of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Characterization and Reaction Mixture Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of This compound . This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming its identity.

Theoretical Exact Mass Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₆H₅F₄N | [M+H]⁺ | 168.0431 |

| C₆H₅F₄N | [M+Na]⁺ | 190.0250 |

Note: This table contains calculated values, as no experimental data has been reported.

LC-MS and GC-MS for Product Identification and Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable techniques for the analysis of complex mixtures, making them ideal for monitoring the synthesis of This compound and identifying any byproducts or impurities.

Reaction Monitoring: By taking aliquots from a reaction mixture at different time points and analyzing them by LC-MS or GC-MS, the consumption of starting materials and the formation of the desired product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Product Identification: The mass spectrometer provides the molecular weight of the components separated by the chromatograph. The fragmentation pattern observed in the mass spectrum (particularly in GC-MS with electron ionization) can provide valuable structural information, aiding in the identification of the main product and any isomeric or degradation products.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of This compound could be grown, X-ray diffraction analysis would provide a wealth of information.

This technique would yield the exact bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the cyclobutyl ring and the orientation of the acetonitrile substituent in the crystal lattice. Furthermore, the packing of the molecules in the crystal would provide insights into intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which govern the solid-state properties of the compound. To date, no crystal structure for This compound has been deposited in the Cambridge Structural Database.

Chromatographic and Spectroscopic Methods for Process Control and Purity Assessment

The rigorous quality control of this compound relies on advanced analytical techniques capable of providing detailed information about its structural integrity, purity, and stereochemistry. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separating the target compound from impurities and for quantifying its enantiomeric composition. Concurrently, spectroscopic techniques like Infrared (IR) and Raman spectroscopy offer critical insights into the molecular structure by analyzing the vibrational modes of its functional groups.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Analysis

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining enantiomeric excess (ee) due to its high resolution and the availability of a wide array of Chiral Stationary Phases (CSPs). heraldopenaccess.usnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

For fluorinated compounds like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective. nih.govnih.gov Columns like Chiralpak® IG or Lux® Amylose-2 have demonstrated success in resolving a variety of chiral molecules. nih.govmdpi.com The choice of mobile phase is critical for optimizing separation; common systems include mixtures of alkanes (e.g., n-hexane) with alcohols (e.g., isopropanol (B130326) or ethanol) for normal-phase mode, or acetonitrile and water/methanol mixtures for reversed-phase or polar organic modes. nih.govnih.gov Temperature is another key parameter, as it can influence both retention and enantioselectivity, sometimes even leading to a reversal in the enantiomer elution order. nih.gov The determination of enantiomeric excess is crucial for ensuring the quality and efficacy of chiral active pharmaceutical ingredients. heraldopenaccess.us

Below is a representative table outlining typical HPLC conditions for the chiral analysis of a compound with a structure similar to this compound.

| Parameter | Condition | Purpose |

| Column | Chiralpak® IG-U (1.6 µm, 50 x 3.0 mm) | Provides the chiral environment necessary for enantiomeric separation. mdpi.com |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% TFA | Normal-phase elution; the alcohol modifier and acidic additive optimize peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences analysis time and separation efficiency. |

| Column Temperature | 25 °C | Maintains consistent retention times and selectivity. nih.gov |

| Detection Wavelength | 210 nm (UV) | The nitrile and cyclobutyl moieties are expected to have UV absorbance at lower wavelengths. |

| Injection Volume | 5 µL | The amount of sample introduced onto the column for analysis. |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers. | Allows for accurate quantification of each enantiomer to calculate the enantiomeric excess. researchgate.net |

Gas Chromatography (GC) for Volatile Product Quantification

Gas Chromatography (GC) is a powerful technique for the quantification of volatile organic impurities (OVIs) that may be present in the final product from the synthetic process. ispub.com For a compound such as this compound, potential impurities could include residual solvents like acetonitrile, toluene, or other reagents. bibliotekanauki.pl Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is a standard and highly sensitive method for this purpose, as it avoids injecting non-volatile matrix components into the system, thereby protecting the column and ensuring robust performance. scispace.com

The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like nitrogen or helium) and a liquid or solid stationary phase within a capillary column. ca.gov The choice of column is critical; for polar analytes like acetonitrile, a column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX or HP-Innowax), is often employed to achieve good peak shape and resolution. scispace.comepa.gov A temperature-programmed oven allows for the efficient elution of compounds with different boiling points within a reasonable timeframe. chromforum.org

The following table details a typical GC method for the analysis of volatile impurities.

| Parameter | Condition | Purpose |

| Instrumentation | Headspace Gas Chromatograph with Flame Ionization Detector (HS-GC-FID) | Ideal for analyzing volatile impurities in a non-volatile sample matrix. scispace.com |

| Column | BP 624 (30 m x 0.53 mm i.d., 3.0 µm film thickness) | A mid-polarity column suitable for separating a wide range of common residual solvents. ispub.com |

| Carrier Gas | Nitrogen at a constant flow of 3.0 mL/min | The mobile phase that carries the analytes through the column. |

| Oven Program | Initial 40 °C for 5 min, ramp to 220 °C at 15 °C/min, hold for 5 min | Separates volatile compounds based on their boiling points and interaction with the stationary phase. |

| Injector Temperature | 200 °C | Ensures rapid volatilization of the analytes. |

| Detector Temperature | 250 °C | Maintains analytes in the gas phase for detection by the FID. chromforum.org |

| Headspace Vial Temp. | 85 °C | Heats the sample to partition volatile analytes into the headspace for injection. scispace.com |

| Potential Analytes | Acetonitrile, Toluene, Tetrahydrofuran, Ethanol | Common solvents that could remain as residual impurities from synthesis. bibliotekanauki.pl |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used for the structural elucidation and confirmation of functional groups within a molecule. dtic.mil Both methods probe the vibrational energy levels of molecules, but they operate on different principles and have different selection rules, often resulting in one technique being more sensitive to a particular vibration than the other.

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. For this compound, the highly polar C≡N (nitrile) and C-F bonds will produce strong, characteristic absorption bands. uchicago.edunih.gov The C-H stretching and bending vibrations of the cyclobutyl ring and the adjacent methylene group will also be readily observable.

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibration is Raman-active if it causes a change in the polarizability of the molecule. Symmetrical, non-polar bonds often produce strong Raman signals. The C≡N triple bond, due to its high polarizability, typically shows a strong and sharp Raman peak. researchgate.netnih.gov The symmetric vibrations of the C-F bonds and the cyclobutane (B1203170) ring structure may also be more prominent in the Raman spectrum. researchgate.net Together, the IR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule.

The table below summarizes the expected key vibrational frequencies for this compound.

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Notes |

| C-H Stretch (Aliphatic) | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) | Corresponds to the C-H bonds on the cyclobutane ring and the methylene (-CH₂) group. |

| C≡N Stretch (Nitrile) | 2240 - 2260 (Strong, Sharp) | 2240 - 2260 (Strong, Sharp) | A highly characteristic and easily identifiable band for the nitrile functional group. nih.govchemicalbook.com |

| C-H Bend (Scissoring/Bending) | 1400 - 1470 (Variable) | 1400 - 1470 (Weak) | Vibrations associated with the methylene and methine groups. |

| C-F Stretch (Fluorocarbon) | 1000 - 1400 (Very Strong) | 1000 - 1400 (Medium-Weak) | The presence of multiple fluorine atoms results in very strong, complex absorption bands in the IR spectrum due to the high polarity of the C-F bond. dtic.mil |

| Cyclobutane Ring Vibrations | 800 - 1200 (Variable) | 800 - 1200 (Variable) | Includes ring puckering and breathing modes, which can be complex and coupled with other vibrations. dtic.mil |

Future Perspectives and Emerging Research Avenues for 2 2,2,3,3 Tetrafluorocyclobutyl Acetonitrile

Exploration of Novel Catalytic Systems for its Transformations

Future research could focus on developing novel catalytic systems to functionalize 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile. The nitrile group offers a versatile handle for various transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones. The tetrafluorocyclobutyl moiety, with its unique stereoelectronic properties, may influence the reactivity of the adjacent nitrile group. Investigations into transition-metal catalysis, organocatalysis, and biocatalysis could reveal efficient and selective methods for its conversion into a range of valuable derivatives. For instance, developing catalysts for the asymmetric transformation of the nitrile group could lead to chiral amines, which are important pharmacophores.

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. thieme-connect.denih.govresearchgate.net Future work should aim to develop environmentally benign synthetic routes to this compound. This could involve the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For example, exploring mechanochemical or photochemical methods could reduce the reliance on traditional heating and toxic solvents. Furthermore, designing catalytic processes that minimize waste generation and allow for catalyst recycling would enhance the sustainability of its production. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. flinders.edu.aueuropa.eu Integrating the synthesis and subsequent transformations of this compound into flow chemistry platforms could enable on-demand production and rapid library synthesis for screening purposes. thieme-connect.de Automated systems could be employed to efficiently explore a wide range of reaction conditions and catalysts, accelerating the discovery of new reactions and applications for this building block.

Discovery of Unprecedented Reactivity Modes for the Tetrafluorocyclobutyl System

The highly fluorinated cyclobutyl ring in this compound may exhibit unique and unexpected reactivity. Research could be directed towards exploring reactions that involve the activation of the C-F or C-C bonds of the ring. For example, reductive defluorination or ring-opening reactions could provide access to novel fluorinated scaffolds that are otherwise difficult to synthesize. Understanding the fundamental reactivity of the tetrafluorocyclobutyl group is crucial for expanding its utility in organic synthesis.

Design of Next-Generation Fluorinated Building Blocks for Diverse Chemical Applications

The unique structural and electronic properties imparted by the tetrafluorocyclobutyl group make this compound an attractive starting point for the design of new fluorinated building blocks. beilstein-journals.orgnih.govolemiss.edu By transforming the nitrile functionality and modifying the cyclobutyl ring, a diverse array of novel compounds could be synthesized. These next-generation building blocks could find applications in medicinal chemistry, materials science, and agrochemicals, where the introduction of fluorine often leads to enhanced properties. For example, incorporating this moiety into drug candidates could improve their metabolic stability and binding affinity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,2,3,3-Tetrafluorocyclobutyl)acetonitrile, and how can purity be optimized?

- Methodology : Begin with cyclobutane precursors and employ fluorination agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in acetonitrile can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or HPLC (>98% threshold). For intermediates, consider protecting groups to minimize side reactions .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Methodology : Use and NMR to confirm fluorinated cyclobutane geometry and nitrile positioning. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. FT-IR can corroborate the nitrile group (C≡N stretch ~2200–2260 cm) .

Q. How can researchers determine key physicochemical properties (e.g., solubility, thermal stability)?

- Methodology : Measure solubility in common solvents (DMSO, THF, water) via gravimetric analysis. Thermal stability is assessed using differential scanning calorimetry (DSC) to identify decomposition temperatures. LogP values (lipophilicity) can be calculated via HPLC retention times using a C18 column .

Advanced Research Questions

Q. What computational strategies can predict fluorination efficiency and regioselectivity during synthesis?

- Methodology : Apply density functional theory (DFT) to model transition states and activation barriers for fluorination steps. Tools like Gaussian or ORCA, combined with solvent effect simulations (COSMO-RS), optimize reaction pathways. Validate predictions with kinetic studies (e.g., in situ IR monitoring) .

Q. How can statistical experimental design improve reaction yield and scalability?

- Methodology : Use response surface methodology (RSM) or factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design can identify interactions between fluorination time and reagent stoichiometry. Process robustness is tested via Monte Carlo simulations .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Screen for enzyme inhibition (e.g., kinases, cytochrome P450) using fluorescence-based assays. Cytotoxicity can be assessed via MTT or Alamar Blue assays in cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationships (SAR) are derived by comparing fluorination patterns to analogs like 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetonitrile .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodology : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD). Reproduce experiments under inert atmospheres to rule out moisture/oxygen interference. Collaborative inter-laboratory studies and meta-analyses of literature data (e.g., PubChem entries) can identify systemic errors .

Research Gaps and Challenges

- Stereochemical Control : The tetrafluorocyclobutane ring’s conformational flexibility complicates stereoselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) require exploration .

- Environmental Impact : Fluorinated byproducts (e.g., HF) necessitate green chemistry approaches, such as flow reactors with real-time waste neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.